molecular formula C10H10N2O B2754699 2,3-Dimethyl-2H-indazole-6-carbaldehyde CAS No. 1234615-85-0

2,3-Dimethyl-2H-indazole-6-carbaldehyde

Cat. No.: B2754699
CAS No.: 1234615-85-0
M. Wt: 174.203
InChI Key: QDRUBOKIOFAONW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUBOKIOFAONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 2,3-Dimethyl-2H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-carbaldehyde: Structure, Properties, and Synthesis

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this class, 2H-indazoles are of particular interest and are found in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, highlighting their therapeutic significance.[2] This guide focuses on a specific derivative, 2,3-Dimethyl-2H-indazole-6-carbaldehyde, providing a detailed examination of its molecular structure, physicochemical properties, and a robust protocol for its synthesis, aimed at researchers and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule for drug development is a thorough characterization of its structure and physical properties.

Chemical Structure

2,3-Dimethyl-2H-indazole-6-carbaldehyde is characterized by the core 2H-indazole bicyclic system. A methyl group is substituted at position 2 of the pyrazole ring, and another methyl group is at position 3. The key functional group, a carbaldehyde (aldehyde), is attached at position 6 of the benzene ring.

The molecular formula for this compound is C₁₀H₁₀N₂O .

Molecular Weight

Based on its molecular formula, the calculated molecular weight of 2,3-Dimethyl-2H-indazole-6-carbaldehyde provides a fundamental parameter for all quantitative experimental work.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.19 g/mol
Monoisotopic Mass 174.07931 Da

Note: Molecular weight is calculated using standard atomic weights. Monoisotopic mass is calculated using the mass of the most abundant isotopes.

Predicted Physicochemical Data

While experimental data for this specific molecule is not widely published, properties can be predicted based on its structure, providing a baseline for experimental design. These predictions are derived from computational models using data from structurally related compounds, such as 2,3-Dimethyl-2H-indazole-6-carbonitrile.[3]

PropertyPredicted ValueUnit
Boiling Point ~320-340°C
Melting Point ~90-100°C
LogP (Octanol-Water Partition Coefficient) ~1.8-
Topological Polar Surface Area (TPSA) 40.9 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 1

Part 2: Synthesis and Mechanistic Insights

The aldehyde functionality at the 6-position is a versatile chemical handle, crucial for further molecular elaboration in drug discovery. It can be readily converted into other functional groups or used in coupling reactions to build more complex molecules. A reliable synthetic route is therefore essential.

The most logical and efficient synthesis of 2,3-Dimethyl-2H-indazole-6-carbaldehyde begins with its amine analogue, 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0), which is commercially available and can be synthesized from the corresponding nitro compound.[4][5] The conversion of an aromatic amine to an aldehyde can be achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Proposed Synthetic Pathway: Diazotization-Formylation

This two-step, one-pot procedure involves the conversion of the primary aromatic amine to a diazonium salt, followed by its reaction with a formylating agent.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Formylation (Sandmeyer-type) A 2,3-Dimethyl-2H-indazol-6-amine in HCl/H₂O B Add NaNO₂ (aq) (0-5 °C) A->B C In situ formation of 2,3-Dimethyl-2H-indazole-6-diazonium chloride B->C E Add diazonium salt solution to formaldoxime + Cu₂O catalyst C->E:w D Prepare formaldoxime solution (from formaldehyde and hydroxylamine) D->E F Hydrolysis (H₂SO₄) E->F G Final Product: 2,3-Dimethyl-2H-indazole-6-carbaldehyde F->G

Caption: Proposed one-pot synthesis of the target aldehyde from its amine precursor.

Experimental Protocol

This protocol is a self-validating system based on well-established transformations of aromatic amines. The success of each step can be monitored using standard analytical techniques (e.g., TLC, LC-MS).

Materials and Reagents:

  • 2,3-Dimethyl-2H-indazol-6-amine[4][6]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Formaldehyde solution (37%)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Copper(I) Oxide (Cu₂O) or Copper(I) Chloride (CuCl)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Diazotization (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (62.0 mmol) of 2,3-Dimethyl-2H-indazol-6-amine in 100 mL of deionized water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add 16 mL of concentrated HCl while maintaining the temperature below 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.

    • Prepare a solution of 4.7 g (68.2 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

    • Causality Check: The reaction is highly exothermic; slow addition of nitrite is critical to prevent decomposition of the unstable diazonium salt.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

  • Formylation (Step 2):

    • In a separate, larger flask, prepare the formaldoxime reagent. Combine 25 mL of 37% formaldehyde solution with a solution of 15 g of hydroxylamine hydrochloride in 50 mL of water. Neutralize this mixture with a saturated NaHCO₃ solution until effervescence ceases.

    • Add 5.0 g of Cu₂O catalyst to the formaldoxime solution and cool it to 10-15 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the formaldoxime-catalyst mixture with vigorous stirring. Control the addition rate to maintain the temperature below 20 °C.

    • Mechanistic Insight: The copper catalyst facilitates the decomposition of the diazonium salt and the subsequent reaction with formaldoxime to form an oxime intermediate.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Hydrolysis and Work-up:

    • Acidify the reaction mixture by slowly adding 20 mL of concentrated H₂SO₄.

    • Heat the mixture to 80-90 °C and hold for 1 hour to hydrolyze the oxime intermediate to the aldehyde.

    • Cool the mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-Dimethyl-2H-indazole-6-carbaldehyde.

Part 3: Visualization & Molecular Structure

A clear visual representation of the molecule is fundamental for understanding its steric and electronic properties.

Molecular Structure of 2,3-Dimethyl-2H-indazole-6-carbaldehyde

Caption: 2D chemical structure of 2,3-Dimethyl-2H-indazole-6-carbaldehyde.

Part 4: Applications in Medicinal Chemistry and Drug Development

The 2,3-Dimethyl-2H-indazole-6-carbaldehyde molecule is a valuable intermediate in drug discovery for several reasons:

  • Scaffold for Library Synthesis: The aldehyde group is a versatile functional handle. It can undergo a wide array of chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.[7][8] This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The indazole ring is often used as a bioisostere for other aromatic systems like indole or benzimidazole, which are common in bioactive molecules.[9] This substitution can modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.

  • Kinase Inhibitor Development: Many indazole-based compounds function as kinase inhibitors by targeting the ATP-binding site of protein kinases. The aldehyde at the 6-position can be elaborated into larger substituents that can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, potentially enhancing potency and selectivity.

References

  • Skalický, T., et al. (2018). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 23(11), 2997. Available at: [Link]

  • D'silva, C., et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 5(3), 1085-1091. Available at: [Link]

  • Chaudhari, P. (2019). Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 179-192. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,3-Dimethyl-2H-indazole-6-carbonitrile Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

Sources

A Technical Guide to 6-Formyl-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The 2H-indazole isomer, in particular, is a key pharmacophore in several clinically approved drugs, such as Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[2][3] The strategic functionalization of the indazole ring is paramount in modulating the pharmacological profile of these molecules. The introduction of a formyl group, a versatile synthetic handle, at the C6 position of the 2,3-dimethyl-2H-indazole core, offers a gateway to a diverse array of novel derivatives with potential therapeutic applications.

This technical guide provides a comprehensive overview of 6-Formyl-2,3-dimethyl-2H-indazole, with a primary focus on its synthesis from readily available precursors. Due to its nature as a likely synthetic intermediate rather than a commercially available stock chemical, a detailed exploration of its synthetic pathways is essential for researchers aiming to incorporate this moiety into their drug discovery programs.

Key Synthetic Precursors: Building Blocks for 6-Formyl-2,3-dimethyl-2H-indazole

The synthesis of 6-Formyl-2,3-dimethyl-2H-indazole logically commences from its nitro or amino precursors. These starting materials are more readily accessible and provide a solid foundation for the subsequent introduction of the formyl group.

2,3-Dimethyl-6-nitro-2H-indazole

This nitro-substituted indazole is a crucial intermediate in the synthesis of Pazopanib and serves as the primary starting material for accessing the 6-amino derivative.[3][4]

Identifiers and Properties:

IdentifierValueSource
IUPAC Name 2,3-dimethyl-6-nitro-2H-indazole[3]
CAS Number 444731-73-1[5]
Molecular Formula C₉H₉N₃O₂[5][6]
Molecular Weight 191.19 g/mol [5][6]
Appearance Brownish/Yellow Solid[4]
InChIKey JHGRUPGVUMAQQU-UHFFFAOYSA-N[3][5]

Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole:

The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is typically achieved through the methylation of 3-methyl-6-nitro-1H-indazole. The use of dimethyl carbonate as a methylating agent offers a safer and more environmentally friendly alternative to traditional reagents like methyl iodide.

G cluster_synthesis Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole 3-methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole reagents Dimethyl Carbonate Catalyst (e.g., DBU) DMF 3-methyl-6-nitro-1H-indazole->reagents product 2,3-Dimethyl-6-nitro-2H-indazole reagents->product

Synthesis of the nitro precursor.

Experimental Protocol:

A detailed experimental procedure can be found in patent literature, such as CN103319410A. The general steps involve dissolving 3-methyl-6-nitro-1H-indazole in an organic solvent like DMF, followed by the addition of dimethyl carbonate and a catalyst. The reaction mixture is heated, and upon completion, the product is isolated through standard workup procedures.

2,3-Dimethyl-2H-indazol-6-amine

The amino derivative is the direct precursor for the introduction of the formyl group via various synthetic transformations. It is obtained through the reduction of the corresponding nitro compound.

Identifiers and Properties:

IdentifierValueSource
IUPAC Name 2,3-dimethyl-2H-indazol-6-amine[7]
CAS Number 444731-72-0[7][8][9][10]
PubChem CID 11542827[7][9]
Molecular Formula C₉H₁₁N₃[7][8][9][10]
Molecular Weight 161.20 g/mol [7][8][9]
Appearance White to off-white solid[9]
InChIKey PVNVSSNARYHLRF-UHFFFAOYSA-N[7][9][10]

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine:

The reduction of the nitro group to an amine is a standard and high-yielding transformation. A common method involves the use of tin(II) chloride in the presence of hydrochloric acid.

G cluster_reduction Synthesis of 2,3-Dimethyl-2H-indazol-6-amine nitro_precursor 2,3-Dimethyl-6-nitro-2H-indazole reducing_agents SnCl₂ Concentrated HCl 2-Methoxyethyl ether nitro_precursor->reducing_agents amino_product 2,3-Dimethyl-2H-indazol-6-amine reducing_agents->amino_product

Reduction to the amino precursor.

Experimental Protocol:

A representative procedure involves dissolving 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent like 2-methoxyethyl ether. The solution is cooled, and tin(II) chloride is added, followed by the dropwise addition of concentrated hydrochloric acid while maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The product is then typically isolated as its hydrochloride salt.

Synthesis of 6-Formyl-2,3-dimethyl-2H-indazole

Proposed Synthetic Route: Sandmeyer-type Reaction followed by Reduction

A robust and reliable method would involve a two-step sequence starting with the diazotization of the 6-amino group, followed by a Sandmeyer-type reaction to introduce a nitrile group. Subsequent reduction of the nitrile would yield the desired aldehyde.

G cluster_formylation Proposed Synthesis of 6-Formyl-2,3-dimethyl-2H-indazole amino_precursor 2,3-Dimethyl-2H-indazol-6-amine diazotization 1. NaNO₂, HCl (aq) 2. CuCN, KCN amino_precursor->diazotization nitrile_intermediate 2,3-Dimethyl-2H-indazole-6-carbonitrile diazotization->nitrile_intermediate reduction DIBAL-H or Raney Nickel/Formic Acid nitrile_intermediate->reduction formyl_product 6-Formyl-2,3-dimethyl-2H-indazole reduction->formyl_product

Proposed formylation pathway.

Step 1: Synthesis of 2,3-Dimethyl-2H-indazole-6-carbonitrile

The 6-aminoindazole would be diazotized using sodium nitrite in an acidic medium, and the resulting diazonium salt would be treated with a cyanide source, such as copper(I) cyanide, to yield the 6-carbonitrile derivative.

Step 2: Reduction to 6-Formyl-2,3-dimethyl-2H-indazole

The 6-carbonitrile can be reduced to the corresponding aldehyde using a variety of reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, as it can selectively reduce nitriles to aldehydes at low temperatures. Alternatively, catalytic reduction methods, such as using Raney nickel in the presence of formic acid, can also be effective.

Predicted Properties and Potential Applications

While experimental data for 6-Formyl-2,3-dimethyl-2H-indazole is scarce, its chemical properties can be inferred from its structure. The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including:

  • Oxidation to the corresponding carboxylic acid (2,3-dimethyl-2H-indazole-6-carboxylic acid).

  • Reduction to the hydroxymethyl derivative.

  • Reductive amination to introduce various substituted aminomethyl groups.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

This chemical versatility makes 6-Formyl-2,3-dimethyl-2H-indazole a valuable building block for creating libraries of novel indazole-based compounds for high-throughput screening in drug discovery campaigns. Given the known biological activities of other indazole derivatives, these new compounds could be explored for their potential as kinase inhibitors, anti-inflammatory agents, or treatments for other diseases.

Conclusion

References

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • (2012, March 2).
  • (n.d.). Possible reaction mechanism for indazole formation.
  • (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • PubChem. (n.d.). 2,3-Dimethyl-2H-indazole-6-carboxylic acid.
  • ChemScene. (n.d.). 444731-72-0 | 2,3-Dimethyl-6-amino-2H-indazole.
  • Benchchem. (n.d.). Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine.
  • (n.d.).
  • (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Guidechem. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE 444731-72-0 wiki.
  • BLDpharm. (n.d.). 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine.
  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827.
  • Sigma-Aldrich. (n.d.). 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole.
  • (2017, October 31).
  • NIH. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. PMC.
  • (2025, October 15). 2,3-Dimethyl-2H-indazole-6-carbonitrile Properties.
  • PubChemLite. (n.d.). 2-methyl-2h-indazole-3-carbaldehyde (C9H8N2O).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • PubMed. (2020, March 20). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF.

Sources

A Senior Application Scientist's Guide to 2,3-Disubstituted Indazole Aldehydes: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Importance of the C3-Aldehyde

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into a multitude of clinically successful drugs and promising drug candidates.[1][2] Within this versatile framework, 2,3-disubstituted indazole aldehydes represent a particularly valuable class of synthetic intermediates. The strategic placement of an aldehyde group at the C3 position provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities.[3]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis of 2,3-disubstituted indazole aldehydes. We will delve into the mechanistic underpinnings of key synthetic methodologies, offer detailed experimental protocols, and explore the application of these crucial building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Synthetic Strategies for the Preparation of 2,3-Disubstituted Indazole Aldehydes

The regioselective introduction of a formyl group at the C3 position of a 2-substituted indazole is a key synthetic challenge. Several methodologies have been developed to address this, ranging from classical electrophilic aromatic substitution reactions to more modern oxidative and rearrangement-based approaches.

The Vilsmeier-Haack Reaction: A Classical Approach to Formylation

The Vilsmeier-Haack reaction is a well-established and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7] This electrophilic species then attacks the electron-rich indazole ring, leading to the formation of an iminium intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.[3][8]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through two main stages: formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Indazole 2-Aryl-2H-indazole Sigma_Complex Sigma Complex Indazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 2-Aryl-2H-indazole- 3-carbaldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-2H-indazole

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-phenyl-2H-indazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
2-Phenyl-2H-indazolePOCl₃, DMF905~75-85
2-(4-Methoxyphenyl)-2H-indazolePOCl₃, DMF854~80-90
2-(4-Chlorophenyl)-2H-indazolePOCl₃, DMF956~70-80

Table 1: Representative yields for the Vilsmeier-Haack formylation of 2-aryl-2H-indazoles.

Selectfluor-Mediated C3-Formylation: A Modern Oxidative Approach

A more recent and efficient method for the regioselective C3-formylation of 2H-indazoles involves the use of Selectfluor as an oxidant in dimethyl sulfoxide (DMSO) as the formylating agent, often under microwave irradiation.[9] This methodology offers a rapid and high-yielding route to 3-formyl-2H-indazoles with a broad substrate scope.[9]

Plausible Radical Mechanism:

The reaction is believed to proceed through a radical pathway, initiated by the interaction of Selectfluor with DMSO.

Selectfluor_Mechanism Indazole 2-Substituted-2H-indazole Indazole_Radical Indazole Radical Cation Indazole->Indazole_Radical + Selectfluor Selectfluor Selectfluor Radical_Initiation Radical Initiation Selectfluor->Radical_Initiation + DMSO DMSO DMSO Formyl_Radical Formyl Radical Source Radical_Initiation->Formyl_Radical Addition Radical Addition Indazole_Radical->Addition + Formyl Radical Source Product 3-Formyl-2H-indazole Addition->Product

Caption: Proposed radical pathway for Selectfluor-mediated formylation.

Experimental Protocol: Microwave-Assisted Selectfluor-Mediated Formylation [9]

  • Reaction Setup: In a microwave reaction vial, combine the 2-substituted-2H-indazole (1 equivalent), Selectfluor (3 equivalents), and dimethyl sulfoxide (DMSO) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 1 hour.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

2-SubstituentYield (%)
Phenyl80
4-Fluorophenyl69
4-Chlorophenyl65
4-Bromophenyl61
4-Methylphenyl75
4-Methoxyphenyl72
Benzyl55

Table 2: Substrate scope for the Selectfluor-mediated C3-formylation of 2H-indazoles.[9]

Nitrosation of Indoles: A Rearrangement Pathway to 1H-Indazole-3-Carboxaldehydes

An alternative and efficient route to 1H-indazole-3-carboxaldehydes involves the nitrosation of readily available indole precursors in a slightly acidic environment.[3][10][11] This method provides a general access to the indazole-3-carboxaldehyde motif and is tolerant of both electron-rich and electron-deficient indoles.

Reaction Pathway:

The reaction proceeds via an initial nitrosation at the C3 position of the indole, followed by a rearrangement and tautomerization to afford the indazole aldehyde.

Nitrosation_Pathway Indole Substituted Indole Nitrosoindole 3-Nitrosoindole Intermediate Indole->Nitrosoindole + HNO₂ NaNO2_HCl NaNO₂ / HCl Rearrangement Rearrangement Nitrosoindole->Rearrangement Indazole_Aldehyde 1H-Indazole-3-carboxaldehyde Rearrangement->Indazole_Aldehyde

Caption: Synthetic pathway from indoles to 1H-indazole-3-carboxaldehydes via nitrosation.

Experimental Protocol: Nitrosation of 5-Bromoindole [3]

  • Nitrosating Agent Preparation: In a flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in water and add DMF. Slowly add aqueous HCl (7 equivalents).

  • Indole Addition: Prepare a solution of 5-bromoindole (1 equivalent) in DMF and add it slowly to the nitrosating agent solution at room temperature over 2 hours using a syringe pump.

  • Reaction Progression: After the addition, stir the reaction for 2 hours at room temperature, followed by heating at 50 °C for 3 hours.

  • Extraction and Purification: Extract the reaction mixture with ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

2,3-Disubstituted indazole aldehydes are pivotal intermediates in the synthesis of numerous kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4] The aldehyde functionality serves as a versatile anchor for the introduction of various pharmacophoric groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Axitinib (Inlyta®): A VEGFR Inhibitor

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[12][13] While the commercial synthesis of Axitinib may involve alternative strategies, the indazole-3-carboxaldehyde core is a logical precursor for the introduction of the vinyl pyridine side chain via a Wittig or Horner-Wadsworth-Emmons reaction.[10][14][15]

Axitinib_Synthesis Indazole_Aldehyde 6-Thio-substituted 1H-indazole-3-carboxaldehyde Axitinib Axitinib Indazole_Aldehyde->Axitinib + Wittig Reagent, Base Wittig_Reagent Pyridin-2-ylmethyl phosphonium salt Wittig_Reagent->Axitinib Base Base Base->Axitinib

Caption: Retrosynthetic approach to Axitinib highlighting the indazole aldehyde intermediate.

Pazopanib (Votrient®): A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is another important kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[9][16] Its synthesis involves the construction of a substituted indazole core. Although many reported syntheses of Pazopanib start from 3-methyl-6-nitro-1H-indazole, the functionalization of a pre-formed indazole ring at the C3 position with an aldehyde could be a viable alternative strategy for analog synthesis and library generation.[17][18][19]

Conclusion and Future Perspectives

2,3-Disubstituted indazole aldehydes are undeniably valuable and versatile intermediates in the field of medicinal chemistry. The synthetic methodologies outlined in this guide, from the classical Vilsmeier-Haack reaction to modern oxidative and rearrangement strategies, provide researchers with a robust toolbox for accessing these key building blocks. The continued development of more efficient, sustainable, and regioselective C3-formylation methods will undoubtedly accelerate the discovery of novel indazole-based therapeutics. As our understanding of the intricate roles of kinases in disease progression deepens, the demand for innovative and diverse indazole scaffolds will only continue to grow, solidifying the importance of 2,3-disubstituted indazole aldehydes in the future of drug discovery.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.

  • MDPI. (2024).
  • Preprints.org. (2024).
  • Chand, O., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Video]. YouTube.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12676-12684.

  • Hu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 754.

  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 836-843.

  • Nguyen, H., et al. (2025). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454.

  • New Drug Approvals. (2015, July 9). AXITINIB.
  • Royal Society of Chemistry. (2018).
  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

Sources

Is 2,3-Dimethyl-2H-indazole-6-carbaldehyde a Pazopanib intermediate?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structural and synthetic relationship between 2,3-Dimethyl-2H-indazole-6-carbaldehyde and the tyrosine kinase inhibitor Pazopanib (Votrient) .[1]

Executive Summary

Is 2,3-Dimethyl-2H-indazole-6-carbaldehyde a Pazopanib Intermediate? No.

From a strict process chemistry and structural perspective, 2,3-Dimethyl-2H-indazole-6-carbaldehyde is not a competent intermediate for the synthesis of Pazopanib.[1]

The incompatibility is structural:

  • Linkage Mismatch: Pazopanib features a direct nitrogen-nitrogen linkage (via a methylamino group) between the indazole core and the pyrimidine ring (Indazole-N(CH3)-Pyrimidine).[1]

  • Carbon Count: The aldehyde functionality (-CHO) introduces a benzylic carbon atom.[1] Using this aldehyde in standard coupling reactions (e.g., reductive amination) would result in a benzylamine linkage (Indazole-CH2-NH-Pyrimidine), effectively inserting an extra methylene group that is not present in the drug.[1]

The actual key intermediate is N,2,3-Trimethyl-2H-indazol-6-amine (also known as 2,3-dimethyl-6-(methylamino)-2H-indazole), which is synthesized via the reduction of a nitro precursor, not from an aldehyde.[1]

Part 1: Structural Dissection & Mismatch Analysis[1]

To understand why the aldehyde is excluded, we must analyze the specific connectivity of the Pazopanib molecule.[1]

1.1 The Pazopanib Core Structure

Pazopanib is chemically defined as 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide .[1][2][3][4][5][6]

  • Indazole Moiety: 2,3-Dimethyl-2H-indazole.[1][2][3][4][5][7][8]

  • Linkage: The 6-position of the indazole is attached to a Nitrogen atom (the amino bridge).[1]

  • Bridge Substituent: This bridging nitrogen bears a Methyl group.[1]

Crucial Detail: There is no carbon atom between the indazole ring and the bridging nitrogen.[1] The bond is C(Indazole)-N(Bridge).[1]

1.2 The Aldehyde "False Path"

The molecule is 2,3-Dimethyl-2H-indazole-6-carbaldehyde .[1][2][3][7][8]

  • Functional Group: Aldehyde (-CHO) at the 6-position.[1]

  • Connectivity: The 6-position is attached to a Carbon atom.[1]

If this aldehyde were used in a coupling reaction (e.g., reductive amination with a pyrimidine amine), the resulting product would be: Indazole-CH2-NH-Pyrimidine[1]

This creates a homo-Pazopanib analog with an extra methylene spacer, rendering it a structural impurity or a completely different chemical entity, but not Pazopanib.[1]

1.3 Visualization of the Mismatch[1]

StructuralMismatch cluster_0 Structural Comparison Pazopanib PAZOPANIB TARGET Linkage: Indazole-N(Me)-Pyrimidine (Direct C-N Bond) Aldehyde CANDIDATE: Indazole-6-CHO (Contains Benzylic Carbon) Aldehyde->Pazopanib  Chemically Impossible  (Requires C -> N transmutation) ActualInt ACTUAL INTERMEDIATE N,2,3-Trimethyl-indazol-6-amine (Contains Amino Nitrogen) ActualInt->Pazopanib  Standard Coupling  (SNAr Reaction)

Figure 1: Structural logic gate demonstrating why the aldehyde precursor fails to map to the Pazopanib pharmacophore.

Part 2: The Validated Synthetic Pathway

The industrial synthesis of Pazopanib is well-documented in patent literature (GSK) and process chemistry reviews.[1] It relies on Nitration and Reduction sequences, avoiding aldehyde oxidation states entirely.[1]

2.1 Retrosynthetic Analysis

The synthesis disconnects at the central pyrimidine ring.[1] The indazole fragment is introduced as a nucleophilic amine.[1]

Key Intermediate: N,2,3-Trimethyl-2H-indazol-6-amine (CAS: 444731-74-2)[1]

2.2 Step-by-Step Protocol (Innovator Route)

Step 1: Methylation of Indazole Precursor

  • Reagents: 3-Methyl-6-nitro-1H-indazole + Trimethyloxonium tetrafluoroborate (or Methyl Iodide).[1]

  • Outcome: A mixture of N1 and N2 methylated isomers.[1] The N2-methyl isomer (2,3-dimethyl) is isolated via crystallization or chromatography.[1]

  • Note: This establishes the 2,3-dimethyl-2H-indazole core.[1][2][4][5]

Step 2: Nitro Reduction

  • Reagents: H2/Pd-C, Fe/NH4Cl, or Sodium Dithionite.[1]

  • Transformation: 6-NO2

    
    6-NH2.
    
  • Product: 2,3-Dimethyl-2H-indazol-6-amine.[1][2][4][5]

Step 3: N-Methylation (Formation of the Linker) [1]

  • Reagents: Formaldehyde/Formic acid (Eschweiler-Clarke) or Methanol/Ruthenium catalysis.[1]

  • Transformation: 6-NH2

    
    6-NH(CH3).
    
  • Product: N,2,3-Trimethyl-2H-indazol-6-amine .[1]

  • Validation: This amine now possesses the correct Indazole-N(Me)-H motif required for the final coupling.[1]

Step 4: Final Coupling (SNAr)

  • Reagents: Indazole Amine + 2,4-Dichloropyrimidine derivative.[1]

  • Mechanism: Nucleophilic aromatic substitution displacing the chloride on the pyrimidine.[1]

2.3 Workflow Diagram

SynthesisRoute Start Starting Material 3-Methyl-6-nitro-1H-indazole Step1 Step 1: N-Methylation (Forms 2,3-Dimethyl core) Start->Step1 NitroInt Intermediate A 2,3-Dimethyl-6-nitro-indazole Step1->NitroInt Step2 Step 2: Reduction NitroInt->Step2 AmineInt Intermediate B 2,3-Dimethyl-6-amino-indazole Step2->AmineInt Step3 Step 3: N-Methylation AmineInt->Step3 KeyInt KEY INTERMEDIATE N,2,3-Trimethyl-indazol-6-amine Step3->KeyInt Final PAZOPANIB KeyInt->Final + Pyrimidine/Sulfonamide Part

Figure 2: The validated GSK synthetic route for Pazopanib, highlighting the progression from Nitro to Amine.

Part 3: Clarifying the Confusion

Why might a researcher associate the aldehyde with Pazopanib? There are three probable sources of confusion:

3.1 The "Pazopanib Aldehyde" Metabolite

In toxicology and metabolic stability studies, a compound referred to as "Pazopanib Aldehyde" (P-CHO) is often cited.[1][6][9][10]

  • Identity: This is not the indazole fragment 2,3-dimethyl-2H-indazole-6-carbaldehyde.[1][2]

  • Actual Structure: It is a derivative of the entire Pazopanib molecule where a methyl group (typically on the benzenesulfonamide or the pyrimidine-bound methyl) has been oxidized to an aldehyde by liver enzymes (CYP450).[1]

  • Relevance: This is a downstream metabolite/degradant, not an upstream synthetic building block.[1]

3.2 Indazole Kinase Inhibitors (General)

The compound 2,3-Dimethyl-2H-indazole-6-carbaldehyde (CAS: 1234615-85-0) is a commercially available building block.[1][2][3][7][8]

  • Use Case: It is utilized in the synthesis of other kinase inhibitors (e.g., SYK or LRRK2 inhibitors) where a benzylamine linkage is required.[1]

  • Chemistry: It undergoes reductive amination to form Indazole-CH2-NH-R motifs, which are distinct from the Pazopanib Indazole-N(Me)-R motif.[1]

3.3 Theoretical (But Impractical) Routes

While chemically possible to convert an aldehyde to an amine (e.g., via oxidation to acid


 Curtius rearrangement 

Isocyanate

Amine), this pathway is:
  • Inefficient: Adds 3-4 steps compared to direct nitro reduction.[1]

  • Cost-Prohibitive: Requires expensive reagents (azides, oxidants) vs. cheap hydrogenation.[1]

  • Non-Standard: Not observed in any filed manufacturing patents for Pazopanib.[1]

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][5] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1] Link[1]

  • GlaxoSmithKline. (2002).[1] "Pyrimidineamines as Angiogenesis Modulators." World Intellectual Property Organization Patent WO 02/059110.[1] (Describes the primary synthesis via the nitro-indazole route).

  • Maillard, M., et al. (2022).[1][9][11] "Biological Role of Pazopanib and Sunitinib Aldehyde Derivatives in Drug-Induced Liver Injury." Metabolites, 12(9), 858.[1] Link (Clarifies the identity of "Pazopanib Aldehyde" as a metabolite).[1]

  • BenchChem. "Synthesis of Pazopanib: Process Chemistry Review." Link (General process overview confirming the amine intermediate).

  • PubChem. "Pazopanib Compound Summary." National Center for Biotechnology Information.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazole-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of this compound is paramount for successful downstream applications, including the synthesis of active pharmaceutical ingredients (APIs) like Pazopanib.[][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common purification challenges and optimize your methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the purification of this and similar heterocyclic aldehydes.

Q1: What are the most common impurities I should expect during the synthesis of 2,3-Dimethyl-2H-indazole-6-carbaldehyde?

A1: The impurity profile can vary based on the synthetic route, but several common classes of impurities are often observed:

  • Over-oxidation Product: The most common impurity is the corresponding 2,3-dimethyl-2H-indazole-6-carboxylic acid, formed by the oxidation of the aldehyde group, which can occur during the reaction or workup if exposed to air or oxidizing agents.[3]

  • Unreacted Starting Materials: Depending on your synthesis, you may have residual starting materials. For instance, if synthesizing from 2,3-dimethyl-6-nitro-2H-indazole, this nitro-compound could be a key impurity.[][4][5]

  • Isomeric Impurities: Indazole synthesis can sometimes yield mixtures of N-1 and N-2 alkylated isomers.[6] While your starting material may be the 2,3-dimethyl isomer, careful analytical characterization is necessary to rule out any isomeric byproducts from preceding steps.

  • Reaction Byproducts: Side-reactions can generate various other heterocyclic compounds that may have similar polarities, complicating purification.

Q2: My aldehyde seems to be decomposing or streaking badly on my silica gel TLC plate. What can I do?

A2: This is a classic issue with nitrogen-containing heterocycles and aldehydes on standard silica gel. The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which can catalyze decomposition or form strong, non-specific interactions with the basic nitrogen of the indazole ring.

Here are several effective strategies to mitigate this:[7][8]

  • Deactivate the Silica Gel: Pre-treat your silica gel (for both TLC and column chromatography) by slurrying it in an eluent containing a small amount of a basic modifier, typically 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[7] This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds.[7][8]

  • Minimize Contact Time: Use flash chromatography instead of traditional gravity chromatography to reduce the time your compound spends on the column.

Q3: What is the most straightforward purification method for a first attempt on a multi-gram scale?

A3: For typical laboratory scales (1-10 g), flash column chromatography on silica gel is the most common and versatile first approach.[3] It offers a good balance of speed, resolution, and scalability. However, based on the issue in Q2, it is highly recommended to use a mobile phase containing a small percentage of triethylamine. A typical starting solvent system would be a gradient of ethyl acetate in hexanes.

If the crude material is semi-crystalline and appears to be of moderate purity (>80%), recrystallization can be a more efficient and scalable method to achieve high purity.[6][9]

Q4: How can I achieve the >99.5% purity required for GMP-grade material or for use as an analytical reference standard?

A4: To achieve exceptionally high purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the industry-standard method.[10][11][12][13] It provides the highest resolution and is capable of separating very closely related impurities. Both normal-phase and reversed-phase (C18) systems can be developed, though reversed-phase is more common for this type of molecule in pharmaceutical settings.[14] Prep HPLC is essential for producing materials that meet the stringent purity requirements of regulatory agencies like the FDA.[14]

Section 2: Troubleshooting and Optimization Guide

This guide provides specific troubleshooting advice for common problems encountered during purification experiments.

Problem Identification Potential Cause(s) Recommended Solution(s) & Optimization Strategy
Poor Separation in Column Chromatography (Peaks co-elute or overlap significantly)1. Inappropriate Solvent System Polarity: The eluent may be too polar (moving everything too quickly) or not polar enough. 2. Insufficient Stationary Phase Selectivity: Standard silica may not be able to resolve structurally similar impurities.1. Optimize the Mobile Phase: Systematically screen different solvent mixtures. An initial screen using Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone can reveal different selectivities. Running a gradient elution is almost always more effective than an isocratic one for complex mixtures.[7] 2. Change the Stationary Phase: If silica gel fails, try alumina (neutral) or a reversed-phase (C18) column.
Low or No Recovery from Column 1. Compound Decomposition: The aldehyde is unstable on the acidic silica gel.[15] 2. Compound is Too Polar: The compound has irreversibly adsorbed to the stationary phase. 3. Incorrect Eluent Composition: The mobile phase is not polar enough to elute the compound.1. Test for Stability: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or there's significant streaking, decomposition is likely. Use deactivated silica or an alternative stationary phase.[15] 2. Increase Eluent Polarity: If stability is confirmed, gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system like 5-10% Methanol in Dichloromethane might be necessary.
"Oiling Out" During Recrystallization (Product separates as an oil, not crystals)1. Solution is Too Concentrated: The solution is supersaturated to a degree that favors amorphous oil formation over ordered crystal lattice formation. 2. Insoluble Impurities: Impurities are depressing the melting point and interfering with crystallization. 3. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth.1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Perform a Hot Filtration: If impurities are suspected, filter the hot solution to remove any insoluble matter before cooling. 3. Slow Down Cooling: Insulate the flask to ensure a gradual temperature drop. Seeding with a previously obtained pure crystal or scratching the inside of the flask can help induce crystallization.[16]
Low Yield from Bisulfite Adduct Purification 1. Incomplete Adduct Formation: The reaction between the aldehyde and sodium bisulfite did not go to completion. 2. Incomplete Regeneration of Aldehyde: The pH was not sufficiently basic to break the adduct and release the free aldehyde.1. Ensure Proper Mixing: This is a biphasic reaction; vigorous stirring is essential to maximize the interfacial area and reaction rate.[3][17] Using a miscible co-solvent like methanol or DMF can create a single phase and dramatically improve the reaction.[17][18] 2. Use a Stronger Base: Use a saturated solution of sodium carbonate or a dilute (e.g., 2N) sodium hydroxide solution to regenerate the aldehyde, ensuring the aqueous phase is strongly basic (pH > 10).[7]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification methods.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This method is ideal for purifying multi-gram quantities of crude product with moderate to good separation from impurities.

  • Prepare Deactivated Silica:

    • In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude material).

    • Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume.

    • Create a slurry of the silica gel in this Et₃N-containing solvent. Let it stand for 15-20 minutes to ensure thorough neutralization.

  • Pack the Column:

    • Pack your chromatography column with the deactivated silica slurry using standard techniques (wet or slurry packing).

    • Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.

  • Sample Loading:

    • Dissolve your crude 2,3-Dimethyl-2H-indazole-6-carbaldehyde in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (e.g., DCM), add 2-3 times its weight in silica, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase based on TLC analysis. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and is excellent for removing non-aldehyde impurities, even those with similar polarity.[17][18]

  • Adduct Formation:

    • Dissolve the crude material in methanol (approx. 10-20 mL per gram of crude).

    • In a separate flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

    • Add the saturated NaHSO₃ solution to the methanolic solution of your compound (use a 1.5 to 2.0 molar excess of bisulfite).

    • Stir the mixture vigorously at room temperature. The reaction can take anywhere from 1 to 12 hours. Monitor the disappearance of the aldehyde spot by TLC or HPLC. A white precipitate of the bisulfite adduct may form.

  • Removal of Impurities:

    • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous phase 2-3 times with an organic solvent like ethyl acetate or dichloromethane. The non-aldehyde impurities will be removed into the organic layer, while the water-soluble bisulfite adduct remains in the aqueous layer. Discard the organic layers.

  • Regeneration of the Aldehyde:

    • Cool the aqueous layer in an ice bath.

    • Slowly and carefully add a saturated solution of sodium carbonate (Na₂CO₃) or 2N sodium hydroxide (NaOH) with good stirring until the solution is strongly basic (pH > 10). This will regenerate the aldehyde, which will often precipitate out or form an oily layer.

  • Isolation of Pure Product:

    • Extract the basic aqueous phase 3-4 times with fresh ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure aldehyde.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Selection Workflow

This diagram outlines a logical decision-making process for selecting the appropriate purification method based on the scale of the experiment and the required purity of the final product.

Purification_Workflow Start Crude 2,3-Dimethyl-2H-indazole-6-carbaldehyde TLC_Analysis Initial Purity Analysis (TLC / 1H NMR / LCMS) Start->TLC_Analysis Decision1 Purity & Scale? TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization >85% Pure & Crystalline? Column Flash Column Chromatography (Deactivated Silica) Decision1->Column <85% Pure & Lab Scale (1-20g)? Prep_HPLC Preparative HPLC Decision1->Prep_HPLC Highest Purity Needed? (mg to g scale) Final_QC Final Purity Verification (>99% by HPLC/NMR) Recrystallization->Final_QC Column->Final_QC Purity OK Decision2 Decision2 Column->Decision2 Impurities Still Present? Bisulfite Bisulfite Adduct Formation Bisulfite->Final_QC Prep_HPLC->Final_QC Pure_Product Pure Product Final_QC->Pure_Product Decision2->Bisulfite Non-aldehyde impurities? Decision2->Prep_HPLC Closely related impurities?

Caption: Decision workflow for selecting a purification method.

Diagram 2: Bisulfite Purification Cycle

This diagram illustrates the chemical transformations and phase separations involved in the purification of an aldehyde via its bisulfite adduct.

Bisulfite_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Aldehyde + Organic Impurities Crude->p1 + NaHSO₃ (aq) + Vigorous Stirring Pure_Aldehyde Pure Aldehyde Adduct Water-Soluble Bisulfite Adduct Adduct->p2 + Strong Base (e.g., Na₂CO₃) (Regeneration) Adduct->Impurities_Out  Extract with  Organic Solvent p1->Adduct p2->Pure_Aldehyde

Caption: The cycle of bisulfite adduct formation and regeneration.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography.
  • Ardena. (n.d.). Preparative HPLC Purification.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
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Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethyl-2H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A-Pillar Guide to Safe Handling: 2,3-Dimethyl-2H-indazole-6-carbaldehyde

Inferred Hazard Assessment & Profile

Given the absence of specific data, we will infer the potential hazards of 2,3-Dimethyl-2H-indazole-6-carbaldehyde by examining its core structure (indazole) and key functional group (aromatic aldehyde).

  • Indazole Core: The most closely related analog with available safety data is 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0). It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Indazole derivatives are a broad class of bioactive molecules, reinforcing the need for careful handling.[5][6][7][8][9]

  • Aromatic Aldehyde Functional Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[10][11][12] They can also be sensitizers, meaning they may cause an allergic skin reaction upon repeated contact.[12][13]

Based on this analogical reasoning, we will proceed with the assumption that 2,3-Dimethyl-2H-indazole-6-carbaldehyde presents a similar or potentially greater hazard profile.

Hazard CategoryInferred Risk for 2,3-Dimethyl-2H-indazole-6-carbaldehydeRationale
Acute Oral Toxicity Category 4 (Harmful if swallowed) Based on data for the amine analog.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Common hazard for both the amine analog and aromatic aldehydes.[11][12]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Common hazard for both the amine analog and aromatic aldehydes.[11][12]
Respiratory Irritation Suspected (May cause respiratory irritation) Common hazard for both the amine analog and volatile aldehydes.[10][11]
Skin Sensitization Possible A known risk for some aldehydes; must be assumed as a precaution.[12]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the inferred risks.[14][15] All handling of this compound, especially outside of a sealed container, must occur within a certified chemical fume hood.[4]

Protection TypeSpecificationCausality and Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or if there is a risk of splashing.Why: Protects against the high likelihood of serious eye irritation. The aldehyde functional group can be particularly damaging to the cornea. A face shield provides an essential secondary barrier against splashes to the entire face.[4][14]
Skin Protection (Hands) Chemical-resistant nitrile gloves (minimum 5 mil thickness). Double-gloving is required.Why: Nitrile provides good splash protection against a range of organic compounds.[16] Double-gloving is a critical best practice when handling novel compounds; it protects against undetected pinholes and allows for the safe removal of the outer glove immediately after contact or completion of the task.
Skin Protection (Body) Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.Why: Provides a barrier against incidental skin contact and spills. An FR coat is recommended as a general best practice in a synthetic chemistry lab where flammable solvents are common.
Respiratory Protection Not required if all handling of the solid and its solutions is performed within a properly functioning chemical fume hood.Why: A fume hood is the primary engineering control to prevent inhalation of dusts or vapors.[4] If work must be done outside of a hood where aerosolization is possible, a respiratory protection program, including fit-testing for a NIOSH-approved respirator, is mandatory.[16][17]

Operational Plan: Handling Protocol

This protocol is designed to minimize exposure at every step. Assume the compound is a fine, easily aerosolized powder.

Step 1: Pre-Handling Preparation

  • Designate Area: Clearly mark a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste containers) is present.

  • Verify Safety Equipment: Confirm the chemical fume hood is functioning correctly (check airflow monitor) and that an eyewash station and safety shower are accessible.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles.

Step 2: Weighing and Transfer (Inside Fume Hood)

  • Carefully open the container, avoiding any puff of powder.

  • Use a dedicated spatula to weigh the desired amount onto weigh paper or directly into a tared vessel.

  • To dissolve, add solvent slowly to the solid to avoid splashing.

  • Once the transfer is complete, immediately close the primary container.

  • Dispose of the weigh paper and any contaminated disposable items (e.g., pipette tips) into the designated solid hazardous waste container inside the fume hood.

Step 3: Post-Handling Decontamination

  • Wipe down the designated handling area within the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the wipes in the solid hazardous waste container.

  • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, then goggles and lab coat, and finally inner gloves.

  • Wash hands thoroughly with soap and water.

Workflow for Safe Handling of 2,3-Dimethyl-2H-indazole-6-carbaldehyde```dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 Verify Fume Hood & Safety Showers prep2 Assemble All Lab Equipment prep1->prep2 prep3 Don PPE: Lab Coat, Double Gloves, Goggles prep2->prep3 handle1 Weigh Compound prep3->handle1 Enter Hood handle2 Transfer & Dissolve handle1->handle2 handle3 Close Primary Container handle2->handle3 handle4 Immediate Disposal of Contaminated Consumables handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Exit Hood clean2 Doff PPE (Careful Removal) clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Segregation and disposal pathways for generated waste.

References

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  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Kumar, A., et al. (2019). Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 53(4s), s569-s577. Retrieved from [Link]

  • Sarkar, A., et al. (2019). FABRICATION OF NOVEL INDAZOLE DERIVATIVES & IT'S PHARMACOLOGICAL EVALUATION. ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.